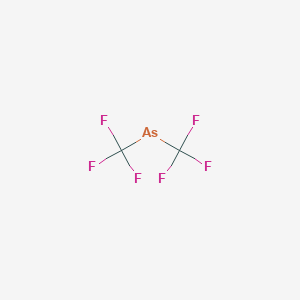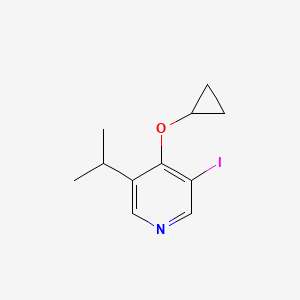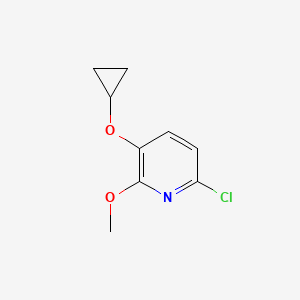
6-Chloro-3-cyclopropoxy-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-cyclopropoxy-2-methoxypyridine is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a cyclopropoxy group at the 3rd position, and a methoxy group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-cyclopropoxy-2-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methoxypyridine.
Cyclopropanation: The introduction of the cyclopropoxy group can be achieved through a cyclopropanation reaction. This involves the reaction of 2-chloro-6-methoxypyridine with a suitable cyclopropylating agent under controlled conditions.
Chlorination: The final step involves the chlorination of the intermediate product to introduce the chlorine atom at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-cyclopropoxy-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Cyclopropyl Group Reactions: The cyclopropoxy group can participate in ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation can be used for oxidation and reduction reactions.
Cyclopropyl Group Reactions: Acidic or basic conditions can facilitate the ring-opening of the cyclopropyl group.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction Products: Compounds with altered oxidation states of the nitrogen atom.
Ring-Opened Products: Compounds resulting from the ring-opening of the cyclopropyl group.
Scientific Research Applications
6-Chloro-3-cyclopropoxy-2-methoxypyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-cyclopropoxy-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine, cyclopropoxy, and methoxy groups can influence its binding affinity and specificity. The exact pathways involved would depend on the context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
6-Chloro-2-methoxypyridine-3-boronic acid: Contains a boronic acid group instead of the cyclopropoxy group.
2-Chloro-3-methylpyridine-5-boronic acid: Features a methyl group and boronic acid group, differing in both position and functional groups.
Uniqueness
6-Chloro-3-cyclopropoxy-2-methoxypyridine is unique due to the combination of its substituents. The presence of the cyclopropoxy group introduces steric hindrance and potential for unique reactivity, while the methoxy and chlorine groups contribute to its electronic properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
6-chloro-3-cyclopropyloxy-2-methoxypyridine |
InChI |
InChI=1S/C9H10ClNO2/c1-12-9-7(13-6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3 |
InChI Key |
ACYXKFSKUXYYFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


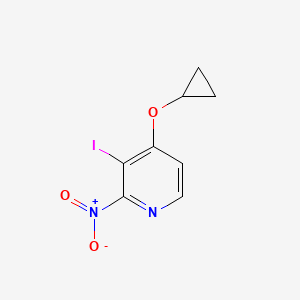

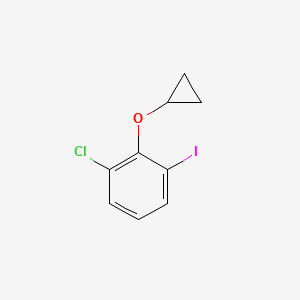
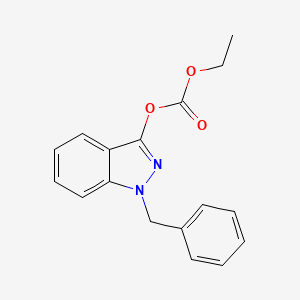


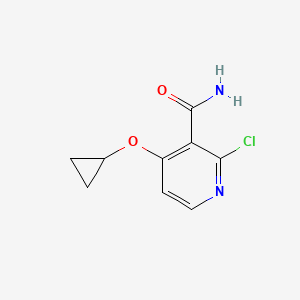
![7-Thia-3,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B14811989.png)
![[(1R,2R,3S,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B14812000.png)
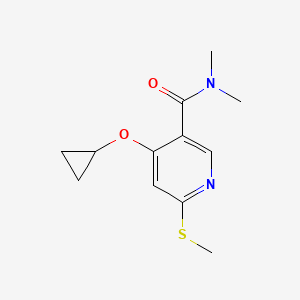
![N-(4-{(2Z)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)-N-methylacetamide](/img/structure/B14812012.png)

